molecular formula C24H24N4O4S2 B2508137 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide CAS No. 681225-03-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide

Cat. No.: B2508137
CAS No.: 681225-03-6
M. Wt: 496.6
InChI Key: CMXUCAHOSUHBLB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating several pharmacologically active motifs, including a benzo[1,3]dioxole ring system, a central thiazole ring, a phenylpiperazine unit, and a thioacetamide linker. The integration of these groups suggests potential for diverse biological activities. The benzo[1,3]dioxole (also known as 1,3-benzodioxole) moiety is a common structural feature in bioactive molecules and is frequently explored in chemical synthesis (see, for example, compounds like C17H21NO3 which also contain this group) . The presence of the chloroacetamide-like warhead within its structure indicates that this compound may act as a covalent inhibitor, potentially targeting nucleophilic residues such as cysteine thiols in enzyme active sites. This mechanism is a known strategy in the development of enzyme inhibitors, for instance, in the targeting of bacterial biosynthetic enzymes like MurA . As such, this compound presents a valuable template for researchers investigating new antibacterial agents, enzyme kinetics, and structure-activity relationships (SAR). It is supplied as a high-purity material strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c29-22(26-24-25-19(13-34-24)17-6-7-20-21(12-17)32-16-31-20)14-33-15-23(30)28-10-8-27(9-11-28)18-4-2-1-3-5-18/h1-7,12-13H,8-11,14-16H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUCAHOSUHBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide, a complex organic compound, has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a thiazole ring and a benzodioxole moiety. Its molecular formula is C20H22N2O3S, with a molecular weight of approximately 378.46 g/mol. The presence of multiple functional groups enhances its potential for interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and antiparasitic properties. Below is a detailed examination of its biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole-based compounds similar to this compound. For instance:

Compound NameCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound AMCF74.52
Compound BHCT1161.54

These compounds demonstrated potent cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown promising results in inhibiting bacterial growth, suggesting its utility as a lead compound for developing new antibiotics.

Antiparasitic Activity

Similar thiazole derivatives have been tested for their activity against parasites such as Trypanosoma cruzi. The compound's structural features may contribute to its effectiveness in targeting these organisms.

The mechanisms through which this compound exerts its biological effects are varied:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2, which regulate mitochondrial apoptosis .
  • Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action remain under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Synthesis and Testing : A study explored the synthesis of thiazole-linked hybrids and their anticancer activities, reporting improved efficacy compared to standard treatments .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins, aiding in the rational design of more potent derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • A study evaluated several derivatives of thiazole compounds for their antitumor properties against different cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives showed potent growth inhibition with IC50 values below 5 μM, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • The compound's derivatives have been tested for antimicrobial activity, demonstrating effectiveness against various bacterial strains. Compounds with higher lipophilicity exhibited enhanced antibacterial properties .
  • Cholinesterase Inhibition :
    • Some studies have reported that thiazole derivatives can inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential applications in cognitive enhancement therapies .

Case Studies

Several studies have provided insights into the applications of this compound:

  • Anticancer Studies :
    • In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer drugs .
  • Neuroprotective Effects :
    • Research has indicated that some thiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole-Thiazole Motifs

  • Compound 74 : Synthesized as 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (), this compound shares the benzodioxole-thiazole core but replaces the phenylpiperazine with a cyclopropane-carboxamide and 4-methoxyphenyl group. The absence of the thioether-linked 2-oxoethyl chain distinguishes its pharmacokinetic profile, likely reducing solubility compared to the target compound .
  • (Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide (): This derivative incorporates a thiazolidinone ring fused with benzodioxole.

Thiazole-Acetamide Derivatives with Varied Substituents

  • 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (): This compound replaces the benzodioxole group with a phenyl substituent and substitutes the thioether-piperazine chain with a 4-hydroxypiperidine.
  • The 4-chlorophenyl group may enhance metabolic stability, a feature shared with the target compound’s benzodioxole moiety .

Piperazine-Containing Analogues

  • 2-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-N-(thiazol-2-yl)acetamide (Hypothetical derivative based on ): Removing the benzodioxole group simplifies the structure but retains the phenylpiperazine-thioether chain. This modification highlights the benzodioxole’s role in enhancing lipophilicity and receptor binding .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Thiazole-acetamide 4-Benzodioxole, thioether-linked 2-oxoethyl-4-phenylpiperazine Not explicitly reported
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)...) Thiazole-carboxamide Cyclopropane-carboxamide, 4-methoxyphenyl, pyrrolidine Not reported
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide Thiazole-acetamide Phenyl, 4-hydroxypiperidine Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Thiadiazole-acetamide Benzylthio, 4-chlorophenyl-oxadiazole Anticancer (HepG-2: IC₅₀ = 1.61 μg/mL)
**(Z)-N-(4-(5-(benzodioxol-5-ylmethylene)...) Thiazolidinone-hydrazide Benzodioxole, thioxo, hydroxybenzohydrazide Not reported

Key Research Findings

  • Role of Benzodioxole : The benzodioxole group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, a feature observed in related compounds with aromatic substituents (e.g., 4-chlorophenyl in ) .
  • Thioether vs. Direct Linkages : The thioether chain in the target compound likely improves metabolic stability compared to esters or amides, as seen in ’s hydroxypiperidine derivatives .

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